2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide

BTK inhibition Kinase assay Structure-activity relationship

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide (CAS 849617-70-5) is a synthetic spirohydantoin derivative featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core with an 8-methyl substituent and an N-(4-methylbenzyl)acetamide side chain. The compound has a molecular weight of 343.4 g/mol, a calculated XLogP3 of 2.2, and a topological polar surface area of 78.5 Ų, placing it within favorable drug-like physicochemical space.

Molecular Formula C19H25N3O3
Molecular Weight 343.427
CAS No. 849617-70-5
Cat. No. B2944095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide
CAS849617-70-5
Molecular FormulaC19H25N3O3
Molecular Weight343.427
Structural Identifiers
SMILESCC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)C
InChIInChI=1S/C19H25N3O3/c1-13-3-5-15(6-4-13)11-20-16(23)12-22-17(24)19(21-18(22)25)9-7-14(2)8-10-19/h3-6,14H,7-12H2,1-2H3,(H,20,23)(H,21,25)
InChIKeyQTOBDLZGPSSNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide (CAS 849617-70-5): Core Sourcing and Structural Baseline


2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide (CAS 849617-70-5) is a synthetic spirohydantoin derivative featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core with an 8-methyl substituent and an N-(4-methylbenzyl)acetamide side chain [1]. The compound has a molecular weight of 343.4 g/mol, a calculated XLogP3 of 2.2, and a topological polar surface area of 78.5 Ų, placing it within favorable drug-like physicochemical space [1]. It has been disclosed as a potent inhibitor of Bruton's tyrosine kinase (BTK) in patent literature, with an IC50 of 1 nM in a biochemical enzyme assay [2]. The compound is listed by multiple reputable chemical vendors, including Fluorochem and CymitQuimica, indicating established synthetic accessibility and commercial availability for research procurement .

Why Generic Spirohydantoin Analogs Cannot Substitute for 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide in BTK-Targeted Research


Within the 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) class, subtle variations in the acetamide substituent profoundly modulate BTK inhibitory potency. Data from patent US20240083900 demonstrate that while the 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core is conserved, the N-benzylacetamide side chain directly influences the IC50 value [1]. For instance, the N-(4-methylbenzyl) variant (this compound) achieves an IC50 of 1 nM, whereas the N-(thiophen-2-yl)methyl analog (Example 236) exhibits a 5.5-fold lower potency with an IC50 of 5.5 nM [1][2]. This structure-activity relationship (SAR) gradient means that simply procuring any spirohydantoin-acetamide compound will not recapitulate the target engagement profile required for BTK-dependent experimental models. The differences in lipophilicity (XLogP3 = 2.2), hydrogen-bonding capacity (HBD = 2, HBA = 3), and the specific geometry of the 4-methylbenzyl group collectively influence target binding, solubility, and off-target liability—parameters that are not interchangeable across analogs [3]. Substitution with a generic or less-characterized congener risks introducing uncontrolled variables in kinase selectivity, cellular permeability, and metabolic stability, undermining experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide Versus Closest Analogs


BTK Biochemical Potency: N-(4-Methylbenzyl) vs. N-(Thiophen-2-yl)methyl Side Chain

The compound demonstrates an IC50 of 1 nM against recombinant human BTK in a biochemical enzyme assay, as reported in patent US20240083900 [1]. In the same assay, the closely related analog bearing an N-(thiophen-2-yl)methylacetamide side chain (Example 236) exhibits a 5.5-fold lower potency with an IC50 of 5.5 nM [2]. This direct within-series comparison establishes that the 4-methylbenzyl substituent confers superior target engagement compared to a heteroaryl methyl replacement.

BTK inhibition Kinase assay Structure-activity relationship

Potency Tier Within the US20240083900 Patent Series: Sub-nanomolar to Low Nanomolar Range

Within the broader BTK inhibitor series disclosed in US20240083900, the target compound (Example 72E1, IC50 = 1 nM) belongs to the high-potency tier. The series spans from <1 nM (Example 66) to 5.5 nM (Example 236) under identical assay conditions [1][2][3]. The compound's 1 nM IC50 places it among the most potent members of this chemotype, indicating that the N-(4-methylbenzyl) substitution provides an optimal balance of hydrophobic and steric interactions within the BTK ATP-binding pocket.

BTK inhibitor series Patent SAR Potency benchmarking

Physicochemical Profile vs. Clinical BTK Inhibitors: Lipophilicity and Polar Surface Area

The compound possesses a calculated XLogP3 of 2.2 and a topological polar surface area (TPSA) of 78.5 Ų [1]. For context, the FDA-approved covalent BTK inhibitor ibrutinib has a measured logP of approximately 3.9 and a TPSA of 99.2 Ų [2]. The lower lipophilicity of the spirohydantoin scaffold predicts improved aqueous solubility and potentially reduced off-target binding compared to more lipophilic inhibitors, while the lower TPSA may favor passive membrane permeability. These differences in physicochemical parameters are critical when designing in vitro assays requiring adequate compound solubility or when selecting a chemical probe with minimized non-specific binding.

Drug-likeness Physicochemical properties Oral bioavailability

Structural Novelty: Spirohydantoin Core as a Non-Covalent BTK Scaffold

Unlike first-generation BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib that rely on a covalent acrylamide warhead targeting Cys481, the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold disclosed in US20240083900 operates through a non-covalent, reversible binding mechanism [1]. The spirohydantoin core provides a rigid, three-dimensional architecture that is structurally distinct from the planar heterocyclic cores of covalent inhibitors. This mechanistic differentiation is critical for applications where irreversible target modification is undesirable, such as in washout experiments, reversible target engagement studies, or scenarios requiring temporal control of kinase inhibition. The presence of the saturated cyclohexane ring in the spiro junction further distinguishes this scaffold from aromatic BTK inhibitor chemotypes, potentially offering a unique kinase selectivity profile.

Scaffold novelty Non-covalent BTK inhibition Chemical biology tool

Recommended Application Scenarios for 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide Based on Verified Evidence


BTK Biochemical Assay Standardization and SAR Benchmarking

Due to its well-defined IC50 of 1 nM in the BTK biochemical enzyme assay and its position within a disclosed patent series with multiple potency reference points (spanning <1 nM to 5.5 nM), this compound is suitable as an internal reference standard for BTK activity assays [1]. Its N-(4-methylbenzyl) side chain provides a baseline for evaluating new derivatives, allowing direct quantification of potency shifts resulting from structural modifications.

Reversible BTK Target Engagement Studies in Cellular Models

The non-covalent, reversible binding mode inferred from the spirohydantoin scaffold architecture makes this compound a candidate for cellular washout and target residence time experiments [2]. Unlike covalent BTK inhibitors such as ibrutinib, which permanently modify Cys481, this compound's predicted reversible interaction enables studies of dynamic target engagement and kinase reactivation kinetics in B-cell lines.

Kinase Selectivity Profiling Campaigns

With its moderate lipophilicity (XLogP3 = 2.2) and polar surface area (TPSA = 78.5 Ų), the compound is predicted to exhibit favorable solubility for broad-panel kinase profiling at concentrations up to 10 µM [3]. This physicochemical profile supports its use as a starting point for selectivity assessment against a panel of structurally related kinases (e.g., TEC, BLK, LYN, LCK), which are commonly co-profiled with BTK in inhibitor discovery programs.

Medicinal Chemistry Derivatization for BTK Inhibitor Optimization

The compound's spirohydantoin core with an 8-methyl substituent and N-(4-methylbenzyl)acetamide side chain represents a validated chemical starting point for SAR expansion . The 4-methylbenzyl group can be systematically varied to explore substituent effects on potency, solubility, and metabolic stability while preserving the core scaffold's favorable drug-like properties. The compound's commercial availability from multiple vendors ensures consistent resupply for iterative analog synthesis.

Quote Request

Request a Quote for 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.